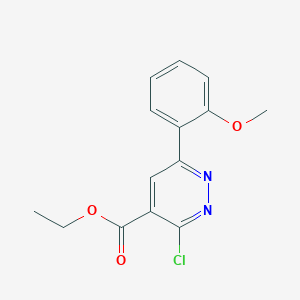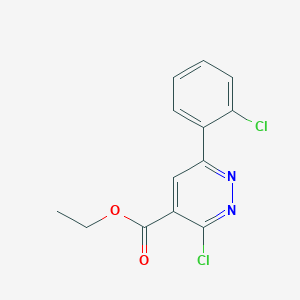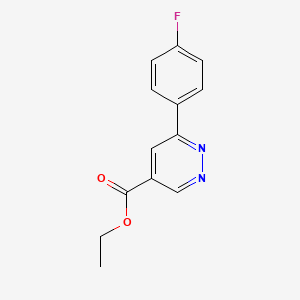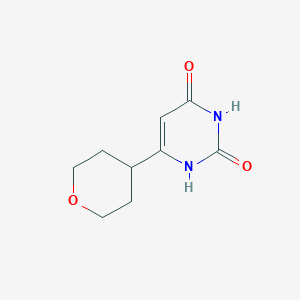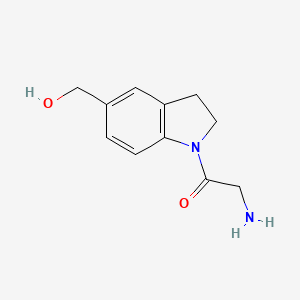
2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one
Descripción general
Descripción
“2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one” is a compound that contains an indole ring, which is a common nitrogen-based heterocyclic scaffold . Indole-based compounds are frequently used in the synthesis of various organic compounds and are important among heterocyclic structures due to their biological and pharmaceutical activities .
Aplicaciones Científicas De Investigación
Antiviral Applications
Indole derivatives, such as 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one, have shown promise in antiviral research. Compounds with the indole nucleus have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The ability of these compounds to bind with high affinity to multiple receptors makes them valuable for developing new antiviral agents.
Anti-inflammatory Applications
The indole scaffold is also associated with anti-inflammatory properties. This is particularly relevant in the development of treatments for chronic inflammatory diseases. By modulating the inflammatory pathways, indole derivatives can potentially serve as a basis for new anti-inflammatory medications .
Anticancer Applications
One of the most significant applications of indole derivatives is in the field of cancer research. These compounds have been found to possess anticancer activities, with some showing strong cytotoxicity against various human cancer cell lines. This includes potential applications in treating colon, prostate, and lung cancers .
Anti-HIV Applications
Indole derivatives have been studied for their potential use in anti-HIV therapies. The structural diversity of indole-based compounds allows for the exploration of new treatments that could inhibit the replication of the HIV virus .
Antioxidant Applications
The antioxidant properties of indole derivatives make them candidates for research into diseases caused by oxidative stress. By scavenging free radicals, these compounds could help in preventing or mitigating the effects of oxidative damage in cells .
Antimicrobial Applications
Research has indicated that indole derivatives can be effective against a broad spectrum of microbial pathogens. Their antimicrobial activity extends to both bacterial and fungal infections, which could lead to the development of new antibiotics .
Antitubercular Applications
Tuberculosis remains a major global health challenge, and indole derivatives have shown potential in antitubercular activity. Their ability to inhibit the growth of Mycobacterium tuberculosis could be pivotal in creating more effective treatments for TB .
Antidiabetic Applications
Indole derivatives have been explored for their role in managing diabetes. By influencing the metabolic pathways associated with diabetes, these compounds could contribute to new therapeutic strategies for blood sugar regulation .
Antimalarial Applications
Malaria is another area where indole derivatives could have a significant impact. Their antimalarial activity opens up possibilities for new treatments that could be more effective against resistant strains of the malaria parasite .
Anticholinesterase Activities
Lastly, indole derivatives have been investigated for their anticholinesterase activity, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s. By inhibiting enzymes that break down neurotransmitters, these compounds could improve cognitive functions in patients with Alzheimer’s disease .
Direcciones Futuras
Indole-based compounds have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The future directions in the study of “2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one” could involve further exploration of its biological activities and potential therapeutic applications.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This suggests that 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that this compound exerts a range of effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
2-amino-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-6-11(15)13-4-3-9-5-8(7-14)1-2-10(9)13/h1-2,5,14H,3-4,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNZJUCFYVVPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)CO)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-cyclopentyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491895.png)
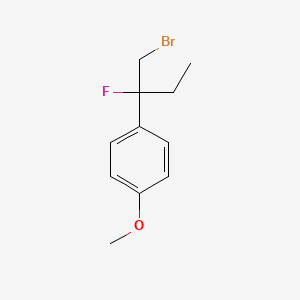
![5-benzyl-4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491897.png)
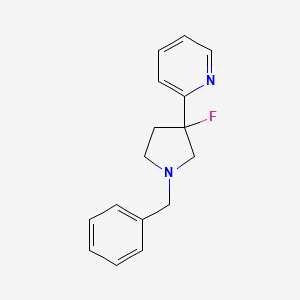
![2-Benzyl-1-cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491900.png)


